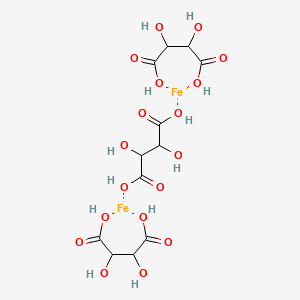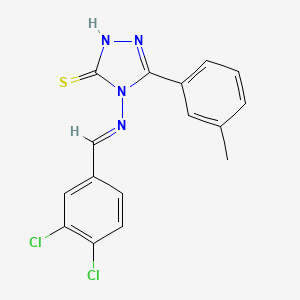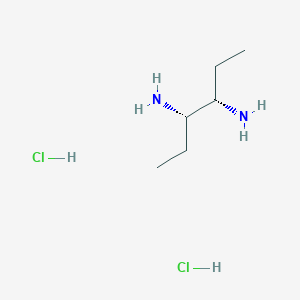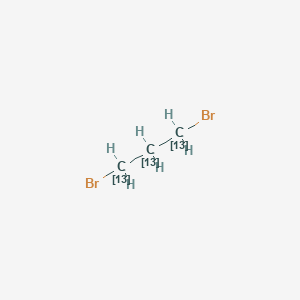
D-Glucosamine 3-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucosamine 3-sulfate: is a sulfated derivative of D-glucosamine, an amino sugar that is a prominent precursor in the biosynthesis of glycosylated proteins and lipids. This compound is notable for its role in various biological processes and its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-glucosamine 3-sulfate typically involves the sulfation of D-glucosamine. One common method includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs similar sulfation techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
化学反应分析
Types of Reactions
D-glucosamine 3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or periodate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions typically involve agents such as sodium borohydride, resulting in the formation of reduced sugar derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate; typically conducted in aqueous solutions at mild temperatures.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized glucosamine derivatives.
Reduction: Reduced forms of glucosamine.
Substitution: N-substituted glucosamine derivatives.
科学研究应用
Chemistry
In chemistry, D-glucosamine 3-sulfate is used as a building block for the synthesis of more complex molecules. Its sulfated nature makes it a valuable intermediate in the preparation of glycosaminoglycans and other biologically active compounds .
Biology
Biologically, this compound plays a role in the formation of cartilage and other connective tissues. It is studied for its potential to promote cartilage repair and reduce inflammation in joint diseases .
Medicine
Medically, this compound is investigated for its therapeutic effects in osteoarthritis. It is believed to enhance the synthesis of glycosaminoglycans, which are essential components of cartilage, thereby improving joint function and reducing pain .
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at joint health. Its production and quality control are critical for ensuring the efficacy and safety of these products .
作用机制
D-glucosamine 3-sulfate exerts its effects primarily through the enhancement of glycosaminoglycan synthesis. It acts on chondrocytes, the cells responsible for cartilage production, promoting the formation of cartilage matrix components. This process involves the activation of specific signaling pathways, including the upregulation of transforming growth factor-beta (TGF-β) and the inhibition of inflammatory cytokines .
相似化合物的比较
Similar Compounds
- D-Glucosamine sulfate
- N-Acetyl-D-glucosamine
- D-Glucosamine hydrochloride
Comparison
Compared to D-glucosamine sulfate and N-acetyl-D-glucosamine, D-glucosamine 3-sulfate has a unique sulfation pattern that may confer distinct biological activities. While all these compounds are involved in cartilage synthesis and joint health, this compound’s specific sulfation at the 3-position might offer enhanced or different therapeutic benefits .
属性
分子式 |
C6H13NO8S |
|---|---|
分子量 |
259.24 g/mol |
IUPAC 名称 |
[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI 键 |
UZUBNIPDAIVWIE-IVMDWMLBSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



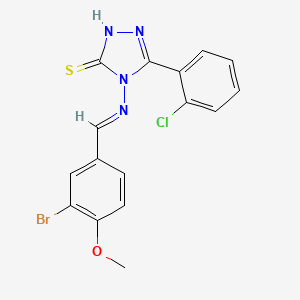

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
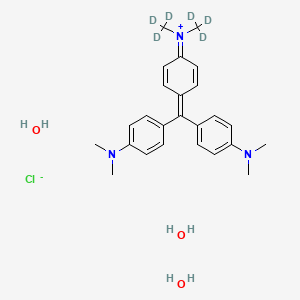
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

